molecular formula C11H11N5O B5218088 N-allyl-3-(1H-tetrazol-1-yl)benzamide

N-allyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5218088
M. Wt: 229.24 g/mol
InChI Key: ZOHXJAMVBALGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(1H-tetrazol-1-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

N-allyl-3-(1H-tetrazol-1-yl)benzamide has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In one study, N-allyl-3-(1H-tetrazol-1-yl)benzamide was found to inhibit the growth of cancer cells in vitro. In another study, it was found to have anti-inflammatory effects in animal models of inflammation. Moreover, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of N-allyl-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response and cell growth. It has also been suggested that it may work by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
N-allyl-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species in cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific research studies. Moreover, it can be synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of using N-allyl-3-(1H-tetrazol-1-yl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental conditions.

Future Directions

For the study of N-allyl-3-(1H-tetrazol-1-yl)benzamide include investigating its mechanism of action, potential use as a drug delivery system, and combination therapy with other drugs to enhance their therapeutic effects.

Synthesis Methods

N-allyl-3-(1H-tetrazol-1-yl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-aminobenzamide and sodium azide in the presence of allyl bromide. This reaction yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product. Another method involves the reaction between 3-nitrobenzamide and sodium azide in the presence of palladium on carbon catalyst. This reaction also yields N-allyl-3-(1H-tetrazol-1-yl)benzamide as the final product.

properties

IUPAC Name

N-prop-2-enyl-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-2-6-12-11(17)9-4-3-5-10(7-9)16-8-13-14-15-16/h2-5,7-8H,1,6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHXJAMVBALGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)-3-(1H-tetrazol-1-yl)benzamide

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